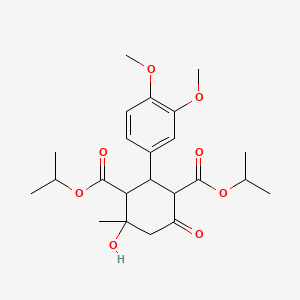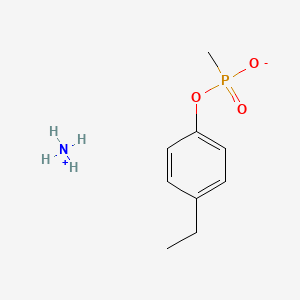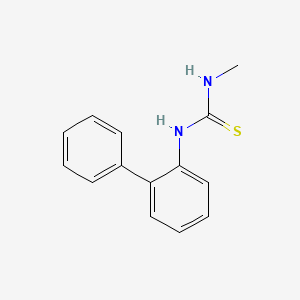![molecular formula C17H13NOS B5110170 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as TDBQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TDBQ belongs to the class of benzoquinoline derivatives, which have been found to possess various biological activities.
Mécanisme D'action
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one exerts its anticancer effects by targeting the DNA of cancer cells. It intercalates into the DNA helix, causing structural changes that lead to DNA damage and inhibition of DNA replication. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been found to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS). ROS play a crucial role in the induction of apoptosis in cancer cells. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages as a potential anticancer agent. It has a high selectivity towards cancer cells, with minimal toxicity towards normal cells. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one also exhibits good solubility in water, making it suitable for in vivo studies. However, 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has some limitations, such as its low stability in aqueous solutions and its poor bioavailability.
Orientations Futures
There are several future directions for the research on 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One potential direction is to investigate its potential applications in combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional chemotherapy. Additionally, the development of 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one analogs with improved stability and bioavailability could lead to the development of more effective anticancer agents.
Méthodes De Synthèse
The synthesis of 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzophenone in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is isolated and purified through recrystallization.
Applications De Recherche Scientifique
3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. 3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Propriétés
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-15-10-14(16-6-3-9-20-16)18-13-8-7-11-4-1-2-5-12(11)17(13)15/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNSOAUDSMQJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-thiophen-2-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![3-[1-(3-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5110127.png)
![2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5110129.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)
![N-(tert-butyl)-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5110147.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110171.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)
![ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
